

Application Notes and Protocols for SIRT2 Protein Immunoprecipitation using a Chemical Probe

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Compound of Interest		
Compound Name:	Sirt2-IN-17	
Cat. No.:	B15588549	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2) is a key NAD+-dependent deacetylase predominantly found in the cytoplasm. [1] It plays a crucial role in a variety of cellular processes, including the regulation of microtubule acetylation, cell cycle progression, metabolic homeostasis, and inflammatory responses.[1][2] Given its involvement in the pathophysiology of cancer, neurodegenerative diseases, and metabolic disorders, SIRT2 has emerged as a significant target for therapeutic intervention.[3][4]

These application notes provide a detailed protocol for the immunoprecipitation of SIRT2 protein using a potent and selective activity-based chemical probe. While the specific designation "Sirt2-IN-17" does not correspond to a commercially available product, this document describes the application of a representative chemical probe with similar functionality for the effective capture and analysis of active SIRT2. These probes are invaluable tools for studying the enzymatic activity, protein-protein interactions, and cellular functions of SIRT2.

The described chemical probe is an activity-based probe (ABP) that covalently modifies the active site of SIRT2.[5][6] This allows for the specific pulldown of enzymatically active SIRT2, providing a more accurate representation of its functional state compared to antibody-based immunoprecipitation which may also capture inactive or denatured protein. The probe consists



of a SIRT2-targeting moiety, a photo-reactive crosslinker, and a bioorthogonal handle (e.g., an alkyne) for conjugation to a capture tag like biotin.[7][8]

Materials and Reagents

Reagent	Supplier	Catalog Number
SIRT2 Activity-Based Probe (e.g., Diazirine-based Thioacetyllysine Probe)	Custom Synthesis/Specialty Vendor	N/A
Cell Lysis Buffer (e.g., RIPA Buffer)	Standard Laboratory Supplier	N/A
Protease Inhibitor Cocktail	Standard Laboratory Supplier	N/A
NAD+	Sigma-Aldrich	N6522
Azide-PEG3-Biotin	Click Chemistry Tools	N/A
Copper (II) Sulfate (CuSO4)	Standard Laboratory Supplier	N/A
Tris(2-carboxyethyl)phosphine (TCEP)	Standard Laboratory Supplier	N/A
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)	Standard Laboratory Supplier	N/A
Streptavidin-Agarose Beads	Thermo Fisher Scientific	20347
Wash Buffer (e.g., PBS with 0.1% Tween-20)	Standard Laboratory Supplier	N/A
SDS-PAGE Sample Buffer	Standard Laboratory Supplier	N/A
Anti-SIRT2 Antibody (for Western Blot)	Cell Signaling Technology	N/A

Experimental Protocols

Protocol 1: Labeling of Endogenous SIRT2 in Cell Lysate

This protocol describes the labeling of active SIRT2 in a complex protein mixture derived from cell lysates.



- Cell Lysis:
 - Harvest cells and wash twice with ice-cold PBS.
 - Lyse the cell pellet in ice-cold lysis buffer supplemented with protease inhibitors.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant (cell lysate). Determine protein concentration using a standard protein assay (e.g., BCA assay).
- Labeling Reaction:
 - In a microcentrifuge tube, combine the following:
 - Cell Lysate (1-2 mg total protein)
 - NAD+ (final concentration: 500 μM)
 - SIRT2 Activity-Based Probe (final concentration: 10-50 μΜ)
 - Incubate the reaction mixture at 37°C for 30 minutes.
- UV Crosslinking:
 - Place the tubes on ice.
 - Irradiate the samples with a 365 nm UV lamp for 20-60 minutes. The optimal irradiation time may need to be determined empirically.[7]
- Click Chemistry for Biotin Conjugation:
 - To the crosslinked lysate, add the following "click" reagents:
 - Azide-PEG3-Biotin (final concentration: 100 μM)
 - TCEP (final concentration: 1 mM)



- TBTA (final concentration: 100 μM)
- CuSO4 (final concentration: 1 mM)
- Incubate at room temperature for 1 hour with gentle rotation.

Protocol 2: Immunoprecipitation (Pulldown) of Labeled SIRT2

This protocol details the capture of the biotinylated SIRT2 protein using streptavidin beads.

- Bead Preparation:
 - Wash streptavidin-agarose beads three times with wash buffer.
- · Capture of Biotinylated SIRT2:
 - Add the washed streptavidin-agarose beads to the lysate from the click chemistry reaction.
 - Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.
- Washing:
 - Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
 - Remove the supernatant.
 - Wash the beads five times with 1 mL of ice-cold wash buffer.
- Elution:
 - To elute the captured SIRT2, add 2X SDS-PAGE sample buffer to the beads.
 - Boil the sample at 95-100°C for 5-10 minutes.
 - Centrifuge to pellet the beads and collect the supernatant containing the eluted SIRT2 protein.
- Analysis:



• The eluted proteins can be analyzed by SDS-PAGE followed by Western blotting with an anti-SIRT2 antibody to confirm successful immunoprecipitation.

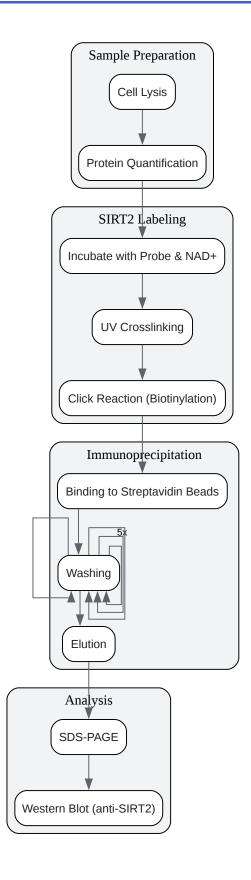
Quantitative Data Summary

The following table summarizes typical concentrations and conditions for the use of activity-based probes for SIRT2 labeling and pulldown, based on published literature.[5][6][7]

Parameter	Value	Reference
Probe Concentration for Labeling	3 - 50 μΜ	[5]
NAD+ Concentration	500 μΜ	[5]
UV Irradiation Time	20 - 60 minutes	[7]
Labeling Temperature	37 °C	[5]
IC50 of Representative Probes (e.g., Probe 2A)	Low micromolar range	[7]

Visualizations Experimental Workflow





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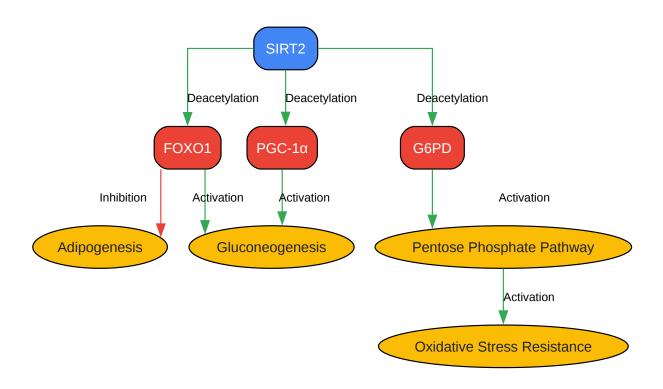
Caption: Workflow for SIRT2 immunoprecipitation using an activity-based chemical probe.



SIRT2 Signaling Pathways

SIRT2 is involved in numerous cellular signaling pathways. The diagrams below illustrate two key pathways.

1. SIRT2 in Metabolic Regulation

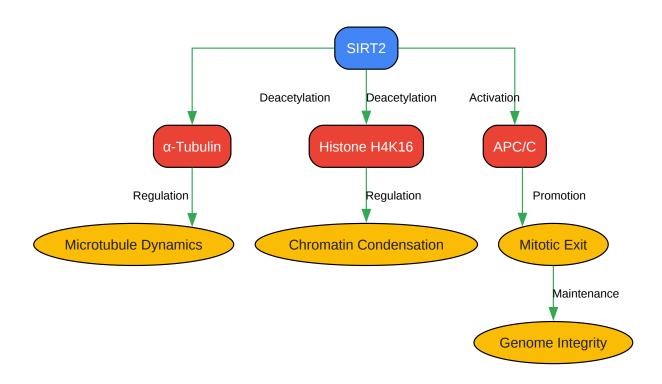


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Caption: SIRT2's role in key metabolic pathways.[1]

2. SIRT2 in Cell Cycle Regulation





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Caption: SIRT2's regulatory roles in the cell cycle.[9]

Troubleshooting



Problem	Possible Cause	Solution
No or low SIRT2 signal in Western Blot	Inefficient labeling	Optimize probe and NAD+ concentrations. Increase incubation time.
Inefficient UV crosslinking	Ensure UV lamp is at the correct wavelength (365 nm) and optimize irradiation time.	
Inefficient pulldown	Ensure beads are properly washed and incubated with the lysate for a sufficient time.	
Low SIRT2 expression in cells	Use a positive control cell line with known high SIRT2 expression.	
High background in Western Blot	Insufficient washing	Increase the number and stringency of washes after bead binding.
Non-specific binding to beads	Pre-clear the lysate with beads before adding the probelabeled lysate.	
Probe concentration too high	Titrate the probe concentration to find the optimal balance between labeling and background.	

Conclusion

The use of activity-based chemical probes provides a powerful method for the specific immunoprecipitation of active SIRT2. This approach allows for the detailed investigation of its enzymatic function, interacting partners, and role in various cellular pathways. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize these advanced chemical biology tools in their studies of SIRT2.



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